(E)-1-(4-BENZYLPIPERIDINO)-3-(2-CHLOROPHENYL)-2-PROPEN-1-ONE
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Overview
Description
(E)-1-(4-BENZYLPIPERIDINO)-3-(2-CHLOROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure. The compound contains a piperidine ring substituted with a benzyl group, a chlorophenyl group, and a propenone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BENZYLPIPERIDINO)-3-(2-CHLOROPHENYL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Chlorophenyl Substitution: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 2-chlorobenzaldehyde.
Propenone Formation: The final step involves the formation of the propenone moiety through an aldol condensation reaction between the benzylpiperidine derivative and acetone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BENZYLPIPERIDINO)-3-(2-CHLOROPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-1-(4-BENZYLPIPERIDINO)-3-(2-CHLOROPHENYL)-2-PROPEN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-BENZYLPIPERIDINO)-3-(2-CHLOROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-BENZYLPIPERIDINO)-3-(2-FLUOROPHENYL)-2-PROPEN-1-ONE: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
(E)-1-(4-BENZYLPIPERIDINO)-3-(2-BROMOPHENYL)-2-PROPEN-1-ONE: Similar structure with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
(E)-1-(4-BENZYLPIPERIDINO)-3-(2-CHLOROPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern and electronic properties of the chlorophenyl group can lead to distinct interactions with molecular targets, making this compound valuable for various research applications.
Properties
IUPAC Name |
(E)-1-(4-benzylpiperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO/c22-20-9-5-4-8-19(20)10-11-21(24)23-14-12-18(13-15-23)16-17-6-2-1-3-7-17/h1-11,18H,12-16H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOPSZAIZVGYAP-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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